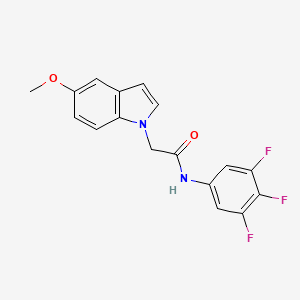![molecular formula C19H19NO4 B10983745 Furan-2-yl[5-hydroxy-4-(piperidin-1-ylmethyl)-1-benzofuran-3-yl]methanone](/img/structure/B10983745.png)
Furan-2-yl[5-hydroxy-4-(piperidin-1-ylmethyl)-1-benzofuran-3-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-FURYL[5-HYDROXY-4-(PIPERIDINOMETHYL)-1-BENZOFURAN-3-YL]METHANONE is a complex organic compound with the molecular formula C13H8O4. It is known for its unique structure, which includes a furan ring, a benzofuran moiety, and a piperidine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-FURYL[5-HYDROXY-4-(PIPERIDINOMETHYL)-1-BENZOFURAN-3-YL]METHANONE typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts such as palladium and bases like potassium carbonate under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization and chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-FURYL[5-HYDROXY-4-(PIPERIDINOMETHYL)-1-BENZOFURAN-3-YL]METHANONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The furan and benzofuran rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions typically involve specific temperatures and solvents to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield benzofuran-3-one derivatives, while reduction can produce various alcohols and amines .
Scientific Research Applications
2-FURYL[5-HYDROXY-4-(PIPERIDINOMETHYL)-1-BENZOFURAN-3-YL]METHANONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-FURYL[5-HYDROXY-4-(PIPERIDINOMETHYL)-1-BENZOFURAN-3-YL]METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biological pathways. For instance, it may inhibit certain enzymes involved in microbial growth, making it a potential antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
- 2-Furyl(5-hydroxy-1-benzofuran-3-yl)methanone
- Furan-2-yl(5-hydroxy-1-benzofuran-3-yl)methanone
- Methanone, (5-hydroxy-3-benzofuryl)(2-furyl)-
Uniqueness
What sets 2-FURYL[5-HYDROXY-4-(PIPERIDINOMETHYL)-1-BENZOFURAN-3-YL]METHANONE apart from similar compounds is the presence of the piperidine group, which enhances its biological activity and potential therapeutic applications. This structural feature allows for more diverse interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C19H19NO4 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
furan-2-yl-[5-hydroxy-4-(piperidin-1-ylmethyl)-1-benzofuran-3-yl]methanone |
InChI |
InChI=1S/C19H19NO4/c21-15-6-7-16-18(13(15)11-20-8-2-1-3-9-20)14(12-24-16)19(22)17-5-4-10-23-17/h4-7,10,12,21H,1-3,8-9,11H2 |
InChI Key |
SENCIPMBXUEAET-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC3=C2C(=CO3)C(=O)C4=CC=CO4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B10983662.png)
![N-(3,4-Dimethoxyphenethyl)-8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indole-2-carboxamide](/img/structure/B10983665.png)
![N-[3-(acetylamino)phenyl]-2-[1-(2-chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B10983670.png)
![2-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}-N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]acetamide](/img/structure/B10983684.png)
![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-[(4,6-dimethyl-2-pyrimidinyl)amino]acetamide](/img/structure/B10983692.png)
![2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methoxyphenoxy)ethyl]acetamide](/img/structure/B10983696.png)
![Methyl 5-(propan-2-yl)-2-({[1-(pyrimidin-2-yl)piperidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B10983699.png)
![{1-[({[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}amino)methyl]cyclohexyl}acetic acid](/img/structure/B10983703.png)
![N-[2-(furan-2-yl)ethyl]-2-(4-nitro-1H-indol-1-yl)acetamide](/img/structure/B10983740.png)
![methyl N-[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]glycinate](/img/structure/B10983743.png)

methanone](/img/structure/B10983757.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-methylacetamide](/img/structure/B10983764.png)
![1-[3-(1H-benzimidazol-2-yl)propyl]-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B10983768.png)
